(S)-(+)-3-Hydroxytetrahydrofuran

Catalog No.
S755264
CAS No.
86087-23-2
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-3-Hydroxytetrahydrofuran

CAS Number

86087-23-2

Product Name

(S)-(+)-3-Hydroxytetrahydrofuran

IUPAC Name

(3S)-oxolan-3-ol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1

InChI Key

XDPCNPCKDGQBAN-BYPYZUCNSA-N

SMILES

C1COCC1O

Synonyms

3S-Hydroxytetrahydrofuran; (S)-Tetrahydro-3-furanol; (+)-3-Hydroxytetrahydrofuran;

Canonical SMILES

C1COCC1O

Isomeric SMILES

C1COC[C@H]1O

Pharmaceutical Intermediate:

(S)-(+)-3-Hydroxytetrahydrofuran serves as a valuable pharmaceutical intermediate, particularly in the synthesis of antiretroviral drugs. These drugs are crucial for treating HIV/AIDS infections by inhibiting the replication of the HIV virus. Studies have demonstrated the effectiveness of (S)-(+)-3-Hydroxytetrahydrofuran in the synthesis of several potent antiretroviral drugs, including Atazanavir and Darunavir [].

Organic Synthesis:

Due to its unique chemical structure and reactivity, (S)-(+)-3-Hydroxytetrahydrofuran finds application in various organic synthesis reactions. Its chiral nature allows it to act as a chiral pool starting material for the synthesis of other optically active compounds. Additionally, its cyclic ether functionality makes it a versatile building block for the construction of complex organic molecules [].

Research into Biological Activity:

Recent research has explored the potential biological activities of (S)-(+)-3-Hydroxytetrahydrofuran itself. Studies suggest that it might possess antimicrobial and anti-inflammatory properties, although further investigation is needed to elucidate the underlying mechanisms and potential therapeutic applications [, ].

(S)-(+)-3-Hydroxytetrahydrofuran, also known as 3-OH THF, is a chiral compound characterized by its molecular formula C4H8O2C_4H_8O_2 and a molecular weight of 88.11 g/mol. It appears as a colorless liquid with a normal boiling point of 179 °C and a density of 1.087 g/cm³ at 19 °C . This compound is notable for its use as an intermediate in the synthesis of various pharmaceutical agents, including retroviral drugs like amprenavir and fosamprenavir, which are utilized in the treatment of HIV/AIDS .

, primarily involving cyclization and reduction processes. For instance, it can be synthesized via the cyclization of (S)-1,2,4-butanetriol under acidic conditions, often using p-toluenesulfonic acid as a catalyst . Additionally, it can react with phosphorus pentasulfide to form bis(O,O-di(tetrahydrofuran-3-yl)hydrogen dithiophosphate)platinum(II), a cisplatin analog .

The biological activity of (S)-(+)-3-hydroxytetrahydrofuran is primarily linked to its role as a pharmaceutical intermediate. Its derivatives have been explored for their potential therapeutic effects, particularly in antiviral and anticancer applications. The compound has been associated with the synthesis of adenosine receptor antagonists, which may have implications in treating various diseases .

Several synthesis methods for (S)-(+)-3-hydroxytetrahydrofuran have been developed:

  • From (S)-1,2,4-butanetriol: This method involves the reaction of (S)-1,2,4-butanetriol with hydrochloric acid modified montmorillonite catalyst at elevated temperatures (110 °C) for about 4 hours, yielding a high purity product .
  • From L-malic acid: Another synthetic route involves esterification of L-malic acid followed by reduction with sodium borohydride and subsequent cyclization. This method is noted for its efficiency and high yield .
  • Alternative methods: Other techniques include hydroboration of dihydrofurans and catalytic asymmetric hydroboration using chiral platinum complexes to achieve high enantiomeric purity .

(S)-(+)-3-Hydroxytetrahydrofuran is primarily employed as an intermediate in the pharmaceutical industry. Key applications include:

  • Antiviral drugs: It serves as an intermediate for the synthesis of HIV medications such as amprenavir and fosamprenavir.
  • Chemotherapy agents: The compound is also involved in developing various anticancer drugs.
  • Additives in diesel fuel: Nitrate esters derived from this compound have been shown to improve the cetane number of diesel fuel .

Studies on interaction mechanisms involving (S)-(+)-3-hydroxytetrahydrofuran focus on its role as an intermediate in drug synthesis rather than direct biological interactions. Its derivatives have been investigated for their interactions with biological targets such as adenosine receptors, which play critical roles in various physiological processes .

(S)-(+)-3-Hydroxytetrahydrofuran shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
3-HydroxytetrahydrofuranC4H8O2Racemic form; lacks chirality
TetrahydrofuranC4H8ONon-hydroxylated form; used as a solvent
2-HydroxytetrahydrofuranC4H8O2Different hydroxyl position; less pharmacological relevance
(R)-(+)-3-HydroxytetrahydrofuranC4H8O2Enantiomer with potential different biological activities

The uniqueness of (S)-(+)-3-hydroxytetrahydrofuran lies in its specific chiral configuration, which imparts distinct biological properties compared to its racemic or other enantiomeric forms.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-3-Hydroxytetrahydrofuran

Dates

Modify: 2023-08-15

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